3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran
Description
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran is an organic compound with the molecular formula C13H17BrO2. This compound is characterized by the presence of a bromine atom, a p-tolyl group, and a tetrahydrofuran ring. It is a clear, colorless liquid with a molecular weight of 285.18 g/mol .
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
3-[2-bromo-1-(4-methylphenyl)ethoxy]oxolane |
InChI |
InChI=1S/C13H17BrO2/c1-10-2-4-11(5-3-10)13(8-14)16-12-6-7-15-9-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
CZIXBVCVVYXATD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)OC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran typically involves the reaction of p-tolyl ethylene oxide with tetrahydrofuran in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethylene oxide moiety. Common brominating agents used in this synthesis include N-bromosuccinimide (NBS) and bromine (Br2).
Industrial Production Methods
Industrial production of 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include the corresponding hydrogenated compounds.
Scientific Research Applications
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran involves its interaction with specific molecular targets. The bromine atom and the p-tolyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodo-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with an iodine atom instead of bromine.
3-(2-Fluoro-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and biological research.
Biological Activity
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring substituted with a bromo and p-tolyl group, which contributes to its unique chemical properties. Understanding its structure is crucial for evaluating its biological activity.
Biological Activity Overview
Research indicates that 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran exhibits various biological activities, particularly in the fields of anti-cancer and anti-inflammatory effects.
1. Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of compounds similar to 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran. For instance, derivatives of tetrahydrofuran have shown significant inhibitory effects on cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |
| Similar Derivative A | PC-3 (Prostate Cancer) | 12.5 | Inhibition of EGFR signaling |
| Similar Derivative B | H460 (Lung Cancer) | 8.0 | Cell cycle arrest |
Case Study: A recent study assessed the cytotoxic effects of various tetrahydrofuran derivatives, including 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran, against multiple cancer cell lines. The results indicated that this compound could induce apoptosis and inhibit cell proliferation effectively.
2. Anti-Inflammatory Activity
The anti-inflammatory properties of related compounds have also been documented. The inhibition of pro-inflammatory cytokines is a key mechanism through which these compounds exert their effects.
Findings: In vivo studies have demonstrated that compounds structurally related to 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran significantly reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
The biological activity of 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran can be attributed to several mechanisms:
- EGFR Inhibition: Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Cytokine Modulation: It can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
